(+)-Pinoresinol diacetate

Description

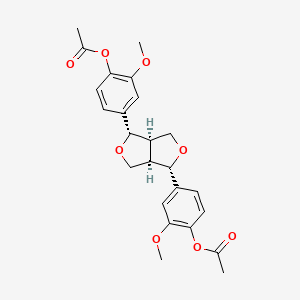

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABPASQHFAUTDF-XZUXRINTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(+)-Pinoresinol diacetate natural sources and isolation

An In-depth Technical Guide to the Natural Sourcing and Isolation of (+)-Pinoresinol Diacetate for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the lignan (+)-pinoresinol, is a compound of interest for its potential pharmacological activities, including its role as an α-glucosidase inhibitor. While its direct isolation from natural sources is not extensively documented, its precursor, (+)-pinoresinol, is found in a variety of plant species. This guide provides a comprehensive overview of the natural sources of (+)-pinoresinol, detailed protocols for its isolation, and a standard laboratory procedure for the subsequent synthesis of this compound. Quantitative data from various sources are summarized, and experimental workflows are visualized to facilitate understanding and replication by researchers in the field of natural product chemistry and drug development.

Part 1: Natural Sources and Isolation of (+)-Pinoresinol

The isolation of (+)-pinoresinol from natural sources is often challenging due to low yields and complex plant matrices.[1][2] However, several plant species have been identified as viable sources for its extraction.

Natural Sources of (+)-Pinoresinol

(+)-Pinoresinol is distributed across various vascular plants. Notable sources include the bark of Eucommia ulmoides, the fruits and stems of Forsythia species, sesame seeds, and olive oil.[3][4][5] The concentration of pinoresinol can vary significantly between different plant species and even within different parts of the same plant.

Table 1: Selected Natural Sources and Reported Yields of (+)-Pinoresinol

| Plant Source | Part of Plant | Reported Yield | Reference |

| Cinnamomum sp. (Cinnamon) | Dried Bark | 2.6 mg from 8 kg (0.0000325%) | [1][2] |

| Eucommia ulmoides (Tu-Chung) | Bark | Major antihypertensive principle (as diglucoside) | [6] |

| Forsythia suspensa | Stems, Fruit | Source for stereoselective biosynthesis | [3][4] |

| Olea europaea (Olive Oil) | Oil | Present in all virgin olive oils analyzed | [7] |

It is important to note that many studies focus on isolating pinoresinol glucosides, which are then hydrolyzed to yield pinoresinol.[6] Fermentation of Eucommia ulmoides cortex extract with microorganisms like Aspergillus niger and Actinomucor elegans has also been shown to produce pinoresinol.[8]

Experimental Protocol: Isolation of (+)-Pinoresinol from Plant Material

The following is a generalized protocol for the isolation of (+)-pinoresinol from a plant source, such as the bark of Eucommia ulmoides or the fruit of Forsythia suspensa. This protocol is a composite of methodologies described in the literature.[8]

1.2.1. Materials and Equipment

-

Dried and powdered plant material

-

n-Hexane

-

Methanol (85% and other concentrations for chromatography)

-

Petroleum ether

-

Chloroform

-

Ethyl acetate

-

Soxhlet apparatus

-

Rotary evaporator

-

Separatory funnel

-

Glass chromatography column

-

Silica gel (for column chromatography)

-

Preparative Thin Layer Chromatography (PTLC) plates

-

HPLC system for purification and analysis

-

NMR, FTIR, and LC-MS for structural elucidation

1.2.2. Step-by-Step Procedure

-

Defatting: The dried plant powder is first defatted by soaking in n-hexane for 24 hours to remove lipids and other nonpolar compounds. The solvent is then decanted and the plant material is air-dried.

-

Extraction: The defatted plant material is extracted with 85% methanol using a Soxhlet apparatus until the extraction is exhaustive. The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Fractionation: The crude extract is subjected to sequential liquid-liquid fractionation with solvents of increasing polarity. This is typically performed in a separatory funnel, starting with petroleum ether, followed by chloroform, and then ethyl acetate. The fractions are collected separately and concentrated. Pinoresinol is expected to be enriched in the more polar fractions like ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing pinoresinol are pooled and concentrated.

-

Purification: Further purification can be achieved using techniques such as preparative HPLC or preparative TLC to isolate pinoresinol to a high degree of purity.[9]

-

Structural Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Part 2: Synthesis of this compound

Since direct isolation of this compound is uncommon, a more practical approach is the chemical acetylation of isolated (+)-pinoresinol. This is a standard esterification reaction.

Experimental Protocol: Acetylation of (+)-Pinoresinol

This protocol is adapted from a standard procedure for the acetylation of phenolic hydroxyl groups using acetic anhydride and pyridine.[1][2]

2.1.1. Materials and Equipment

-

Purified (+)-pinoresinol

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon supply (optional, for inert atmosphere)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for flash chromatography

2.1.2. Step-by-Step Procedure

-

Reaction Setup: Dissolve the purified (+)-pinoresinol in anhydrous pyridine in a round-bottom flask. Cool the solution in an ice bath.

-

Acetylation: Slowly add acetic anhydride to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Workup: Quench the reaction by slowly adding 1 M HCl to neutralize the pyridine. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by flash chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), to yield the pure this compound.

-

Characterization: Confirm the structure of the final product using NMR (observing the appearance of acetate proton signals) and mass spectrometry.

Conclusion

This compound is a valuable derivative of the naturally occurring lignan, (+)-pinoresinol. While its direct isolation from plant sources is not well-established, this guide provides a robust, two-part strategy for its procurement. First, (+)-pinoresinol can be isolated from various plant sources, such as Eucommia ulmoides, using a multi-step extraction and chromatographic purification process. Subsequently, the purified (+)-pinoresinol can be efficiently converted to this compound through a standard chemical acetylation reaction. The detailed protocols and workflows presented herein offer a clear and reproducible path for researchers and professionals in drug development to obtain this compound for further investigation.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 3. Pinoresinol - Wikipedia [en.wikipedia.org]

- 4. On the stereoselective synthesis of (+)-pinoresinol in Forsythia suspensa from its achiral precursor, coniferyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinoresinol diacetate | CAS:32971-25-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. Letter: Isolation and synthesis of pinoresinol diglucoside, a major antihypertensive principle of Tu-Chung(Eucommia ulmoides, Oliver) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure identification and fermentation characteristics of pinoresinol diglucoside produced by Phomopsis sp. isolated from Eucommia ulmoides Oliv - Northwestern Polytechnical University [pure.nwpu.edu.cn]

An In-depth Technical Guide to the Biosynthetic Pathway of (+)-Pinoresinol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic pathway of (+)-pinoresinol diacetate, a lignan with significant pharmacological interest. This document details the enzymatic steps from precursor molecules to the final diacetylated compound, presents quantitative data, outlines detailed experimental protocols, and includes visualizations of the metabolic pathway and experimental workflows.

Introduction to (+)-Pinoresinol and its Diacetate

(+)-Pinoresinol is a plant lignan formed through the stereospecific coupling of two coniferyl alcohol units.[1][2] Lignans are a class of polyphenols widely distributed in the plant kingdom and are known for their diverse biological activities, including antitumor, antimitotic, and antiviral properties.[1] The diacetate form, this compound, is a derivative that may exhibit altered bioavailability or bioactivity. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production in plants or microbial systems for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The pathway can be conceptually divided into three main stages:

-

Formation of (+)-Pinoresinol: Two molecules of coniferyl alcohol undergo stereoselective radical-radical coupling to form (+)-pinoresinol.

-

Subsequent Reductions (Alternative Fates): (+)-Pinoresinol can be further metabolized into other lignans such as lariciresinol and secoisolariciresinol.

-

Acetylation to this compound: A proposed final step involves the di-acetylation of (+)-pinoresinol.

From Phenylalanine to Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into p-coumaroyl-CoA, which is then reduced to coniferyl alcohol.

Dimerization to (+)-Pinoresinol

The formation of (+)-pinoresinol from two molecules of coniferyl alcohol is a critical, stereospecific step.

-

Enzymes Involved:

-

Laccases/Peroxidases: These enzymes catalyze the oxidation of coniferyl alcohol to generate coniferyl alcohol radicals.

-

Dirigent Proteins (DPs): These proteins are essential for the stereoselective coupling of the radicals to form exclusively the (+)-enantiomer of pinoresinol.[2] In the absence of dirigent proteins, a racemic mixture of (+)- and (-)-pinoresinol is typically formed.

-

Hypothetical Di-acetylation of (+)-Pinoresinol

While the enzymes responsible for the direct di-acetylation of (+)-pinoresinol have not been definitively characterized in the literature, it is hypothesized that an acetyl-CoA-dependent acetyltransferase is responsible for this conversion. Members of the BAHD (BEAT, AHCS, HCBT, DAT) family of acyltransferases are known to catalyze the acylation of various plant secondary metabolites, including phenolics.[1] A putative Pinoresinol Diacetyltransferase (PDAT) would catalyze the transfer of two acetyl groups from acetyl-CoA to the two phenolic hydroxyl groups of (+)-pinoresinol.

Diagram of the this compound Biosynthetic Pathway:

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the enzymes specifically involved in this compound biosynthesis is limited due to the putative nature of the final acetylation step. However, kinetic data for related enzymes in the phenylpropanoid and lignan pathways provide valuable context.

Table 1: Kinetic Parameters of Key Enzymes in the Lignan Biosynthetic Pathway

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 25 - 300 µM | Varies | Various Plants | General Knowledge |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | 5 - 50 µM | Varies | Various Plants | General Knowledge |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 10 - 200 µM | Varies | Various Plants | General Knowledge |

| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | ~5 µM | Varies | Forsythia x intermedia | General Knowledge |

| Hypothetical Pinoresinol Diacetyltransferase (PDAT) | (+)-Pinoresinol | Not Determined | Not Determined | Not Determined | N/A |

| Hypothetical Pinoresinol Diacetyltransferase (PDAT) | Acetyl-CoA | Not Determined | Not Determined | Not Determined | N/A |

Table 2: Yields of Pinoresinol in Different Systems

| System | Product | Yield | Conditions | Reference |

| Chemical Synthesis | Racemic Pinoresinol | 24% | FeCl3 catalyzed dimerization of coniferyl alcohol | [3] |

| in vitro enzymatic synthesis | (+)-Pinoresinol | >95% stereoselectivity | Coniferyl alcohol, laccase, dirigent protein | [2] |

| Transgenic Wheat (overexpressing PLR) | Secoisolariciresinol diglucoside | 2.2-fold increase | T2 generation | General Knowledge |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of the this compound biosynthetic pathway.

Chemical Synthesis of this compound

This protocol is adapted from standard acetylation procedures for phenols.

Objective: To synthesize this compound for use as an analytical standard.

Materials:

-

(+)-Pinoresinol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve (+)-pinoresinol (1 equivalent) in a mixture of pyridine and DCM (or just pyridine) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Confirm the structure and purity using 1H NMR, 13C NMR, and Mass Spectrometry.

Hypothetical Enzymatic Assay for Pinoresinol Diacetyltransferase (PDAT)

This protocol is a generalized method for assaying a putative acetyl-CoA-dependent acetyltransferase acting on (+)-pinoresinol.

Objective: To detect and quantify the activity of a putative PDAT in a plant protein extract.

Materials:

-

Plant protein extract (e.g., from a species known to produce acetylated lignans)

-

(+)-Pinoresinol (substrate)

-

Acetyl-Coenzyme A (acetyl donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Quenching solution (e.g., 10% acetic acid in methanol)

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of (+)-pinoresinol, and acetyl-CoA.

-

Pre-incubate the mixture at the desired temperature (e.g., 30 °C) for 5 minutes.

-

Initiate the reaction by adding the plant protein extract.

-

Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the product, this compound, and the remaining substrate, (+)-pinoresinol.

-

A control reaction without the protein extract or without acetyl-CoA should be run in parallel.

-

Enzyme activity can be calculated based on the amount of product formed per unit time per amount of protein.

Diagram of the Experimental Workflow for PDAT Assay:

Caption: Workflow for the enzymatic assay of a putative PDAT.

Analysis of Gene Expression for Putative PDATs

Objective: To identify candidate genes encoding PDAT by analyzing their expression patterns in relevant plant tissues.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers specific for candidate acetyltransferase genes

-

qPCR instrument

Procedure:

-

Isolate total RNA from plant tissues expected to produce this compound.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Design and validate primers for candidate acetyltransferase genes (e.g., members of the BAHD family identified through bioinformatics).

-

Perform quantitative real-time PCR (qPCR) to measure the expression levels of the candidate genes in different tissues.

-

Correlate the gene expression profiles with the accumulation of this compound (if detectable) to identify the most likely candidate genes.

Conclusion

The biosynthetic pathway of (+)-pinoresinol is well-established, involving the stereospecific dimerization of coniferyl alcohol mediated by dirigent proteins and laccases/peroxidases. The final di-acetylation step to form this compound is proposed to be catalyzed by a yet-to-be-identified acetyl-CoA-dependent acetyltransferase, likely belonging to the BAHD family. This guide provides a framework for the further investigation of this pathway, including protocols for chemical synthesis, enzymatic assays, and gene expression analysis. Elucidation of the complete pathway and characterization of the involved enzymes will be instrumental for the biotechnological production of this and other valuable lignans.

References

An In-Depth Technical Guide to (+)-Pinoresinol Diacetate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinoresinol diacetate is a derivative of the naturally occurring lignan, (+)-pinoresinol. Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities. While extensive research has been conducted on (+)-pinoresinol, its diacetate form presents a unique profile with potential applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a particular focus on its role as an α-glucosidase inhibitor.

Chemical Structure and Properties

This compound is chemically known as ((1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxy-4,1-phenylene) diacetate. The core structure consists of a furofuran ring system substituted with two acetylated 4-hydroxy-3-methoxyphenyl groups.

Chemical Structure:

A simplified 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available, specific experimental values for properties like melting and boiling points are not extensively reported in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C24H26O8 | [1][2] |

| Molecular Weight | 442.46 g/mol | [1] |

| CAS Number | 32971-25-8 | [1] |

| IUPAC Name | [4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate | [3] |

| Physical State | Powder | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4] |

| Melting Point | Data not available. The melting point of the parent compound, (+)-pinoresinol, is 112 °C. | [5] |

| Boiling Point | Data not available. | [6] |

Experimental Protocols

Synthesis of this compound via Acetylation of (+)-Pinoresinol

This protocol describes the chemical synthesis of this compound from its precursor, (+)-pinoresinol, through an acetylation reaction using acetic anhydride and pyridine.

Materials:

-

(+)-Pinoresinol

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Toluene

-

Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve (+)-pinoresinol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of pinoresinol) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.

-

Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

α-Glucosidase Inhibition Assay

This protocol outlines a common in vitro method to determine the α-glucosidase inhibitory activity of this compound.

Materials:

-

This compound

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of this compound and acarbose in the appropriate solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).

-

-

Assay in 96-well plate:

-

In each well, add a specific volume of the test compound solution (or positive control/blank solvent).

-

Add the α-glucosidase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPG solution to each well.

-

Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

-

-

Stopping the Reaction: Terminate the reaction by adding the Na2CO3 solution to each well.

-

Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released from the hydrolysis of pNPG at a wavelength of 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

IC50 Determination: The concentration of the inhibitor required to inhibit 50% of the enzyme activity (IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Biological Activities and Signaling Pathways

The primary reported biological activity of This compound is its ability to inhibit the α-glucosidase enzyme, suggesting its potential as a hypoglycemic agent.[4]

While direct studies on the signaling pathways modulated by this compound are limited, a substantial body of research exists for its parent compound, (+)-pinoresinol . These studies provide valuable insights into the potential biological effects of its diacetate derivative. (+)-Pinoresinol has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[4] Key signaling pathways implicated in the action of (+)-pinoresinol include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that (+)-pinoresinol can inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[4][7]

MAPK Signaling Pathway

The MAPK signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases that are sequentially activated. Dysregulation of this pathway is often associated with cancer and inflammatory diseases. Polyphenolic compounds, including lignans, have been shown to modulate the MAPK pathway, which contributes to their anti-cancer and anti-inflammatory activities. While direct evidence for this compound is lacking, the known effects of its parent compound suggest this as a plausible area for future investigation.

Conclusion and Future Directions

This compound is a promising derivative of a well-studied natural product. Its primary established biological activity is the inhibition of α-glucosidase, highlighting its potential in the management of hyperglycemia. While the broader biological activities and mechanisms of action of its parent compound, (+)-pinoresinol, are well-documented, further research is imperative to elucidate the specific pharmacological profile of the diacetate form. Future studies should focus on:

-

Determining the precise physicochemical properties of this compound, including its melting point.

-

Investigating its effects on the NF-κB and MAPK signaling pathways to understand if it retains the anti-inflammatory and potential anti-cancer properties of its parent compound.

-

Conducting in vivo studies to validate its hypoglycemic effects and to assess its pharmacokinetic and pharmacodynamic profiles.

A deeper understanding of the structure-activity relationship between (+)-pinoresinol and its diacetate derivative will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Efficient synthesis of pinoresinol, an important lignin dimeric model compound | Great Lakes Bioenergy Research Center [glbrc.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. frontiersin.org [frontiersin.org]

- 6. chemfaces.com [chemfaces.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of (+)-Pinoresinol Diacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of (+)-Pinoresinol diacetate, a lignan with potential pharmacological applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility experimentally. It includes a detailed, generalized experimental protocol and qualitative solubility information gathered from various sources.

Introduction to this compound

This compound is a derivative of (+)-pinoresinol, a naturally occurring lignan found in various plants. The acetylation of the hydroxyl groups in pinoresinol to form the diacetate derivative can significantly alter its physicochemical properties, including its solubility in organic solvents. Understanding these solubility characteristics is crucial for its extraction, purification, formulation, and in vitro/in vivo testing.

Qualitative Solubility Data

Based on available chemical supplier data sheets, this compound is qualitatively described as soluble in a range of common organic solvents.[1][2] This information is summarized in the table below. It is important to note that these are general statements and do not provide quantitative values.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble[1][2] |

| Dichloromethane | Soluble[1][2] |

| Ethyl Acetate | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Acetone | Soluble[1][2] |

Note: "Soluble" indicates that the compound is expected to dissolve in these solvents, but the exact concentration at a given temperature is not specified. Researchers should determine the quantitative solubility for their specific applications.

Predicted Solubility Trends

Lignans, as a class of polyphenols, are generally lipophilic and exhibit limited water solubility.[3] The acetylation of hydroxyl groups, as in this compound, typically increases lipophilicity. This chemical modification is expected to enhance its solubility in non-polar to moderately polar organic solvents while decreasing its solubility in highly polar or aqueous solvents.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and place it into a vial. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume of the selected organic solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C) to reach equilibrium. The time to reach equilibrium can vary and may need to be determined empirically (typically 24-72 hours is sufficient for many organic compounds).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, carefully remove the vial from the shaker.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter. This step is critical to ensure that only the dissolved compound is being measured.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method (for less volatile solvents):

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL.

-

-

Chromatographic/Spectroscopic Method (more common and accurate):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

-

4.3. Data Presentation

The quantitative solubility data obtained should be summarized in a table for easy comparison, as shown below.

Table 2: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| [Example: Chloroform] | [Example: 25] | [Experimental Value] | [Calculated Value] |

| [Example: DMSO] | [Example: 25] | [Experimental Value] | [Calculated Value] |

| [Example: Acetone] | [Example: 25] | [Experimental Value] | [Calculated Value] |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (+)-Pinoresinol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of (+)-pinoresinol diacetate is limited in publicly available literature. This guide synthesizes information from studies on (+)-pinoresinol, related lignans, and acetylated natural polymers to provide an inferred profile and representative methodologies. All data presented for related compounds should be considered as estimations for this compound and require experimental verification.

Introduction

This compound, an acetylated derivative of the lignan (+)-pinoresinol, is a compound of interest in pharmaceutical and nutraceutical research. Understanding its thermal stability and degradation profile is critical for determining appropriate processing, storage, and shelf-life conditions. This technical guide provides an in-depth overview of the expected thermal behavior of this compound, drawing upon data from related compounds and established analytical techniques.

Inferred Thermal Stability of this compound

Acetylation is a common chemical modification that can alter the physicochemical properties of natural compounds, often leading to increased thermal stability. Studies on acetylated lignins and other natural polymers have shown a notable increase in the onset temperature of thermal degradation. For instance, acetylated lignins exhibit higher thermal stability compared to their unmodified counterparts.[1] This suggests that this compound is likely to be more resistant to thermal degradation than (+)-pinoresinol.

Lignans, as a class of compounds, are generally stable at moderate temperatures, typically below 100°C.[2] However, degradation can be initiated at higher temperatures, with the stability being dependent on the specific structure and the surrounding matrix.[2] Some lignan aglycones, such as pinoresinol, have been reported to be stable at temperatures up to 180-200°C.[2]

Table 1: Thermal Stability Data for Related Compounds

| Compound/Material | Onset of Degradation (T5%) | Peak Degradation Temperature (Tmax) | Reference |

| Acetylated Commercial Lignin | 266 °C | - | [1] |

| Acetylated Organosolv Lignin | 297 °C | - | [1] |

| Unmodified Commercial Lignin | Lower than acetylated form | - | [1] |

| Unmodified Organosolv Lignin | Lower than acetylated form | - | [1] |

Note: T5% is the temperature at which 5% weight loss is observed.

Predicted Thermal Degradation Profile

The thermal degradation of pinoresinol-type structures is expected to initiate with the cleavage of the weakest bonds within the molecule. Theoretical studies on the pinoresinol core structure suggest that the initial step in thermal degradation is the homolytic cleavage of the ether and carbon-carbon bonds in the tetrahydrofuran ring system.[3] Specifically, the Cα-O and Cα-Cβ bonds have been identified as having the lowest bond dissociation enthalpies, making them the most likely points of initial fragmentation under thermal stress.[3]

Following this initial cleavage, a cascade of further reactions, including dehydrogenation, demethoxylation, and rearrangement, would lead to the formation of smaller, more volatile degradation products. The presence of the acetate groups in this compound may influence the degradation pathway, potentially leading to the initial loss of acetic acid.

Potential Degradation Products:

-

Acetic Acid: From the cleavage of the acetate groups.

-

Vanillin and related phenolic compounds: Resulting from the breakdown of the guaiacyl units.[3]

-

Char residue: Formed at higher temperatures through polymerization and condensation reactions of the degradation intermediates.[1]

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of degradation, the temperature of maximum degradation rate, and the amount of residual char.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: The analysis is typically run from ambient temperature to 600-800 °C.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to study thermal degradation without oxidative effects. A flow rate of 20-50 mL/min is typical.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Tonset (Onset of degradation): The temperature at which significant mass loss begins.

-

Tmax (Peak degradation temperature): The temperature at which the rate of mass loss is highest, determined from the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on degradation through exothermic or endothermic events.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Program: A heat-cool-heat cycle is often employed. For degradation studies, a single heating scan up to the point of significant degradation (as determined by TGA) is performed.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): An endothermic peak corresponding to the melting of the crystalline structure.

-

Degradation Events: Broad endothermic or exothermic peaks at higher temperatures that correspond to decomposition processes.

-

Visualizations

5.1. Inferred Thermal Degradation Pathway of the Pinoresinol Core

Caption: Inferred initial steps of the thermal degradation pathway of the (+)-pinoresinol core structure.

5.2. Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Pinoresinol Diacetate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of (+)-pinoresinol and its glycosides. However, there is a notable lack of specific research on the mechanism of action of (+)-pinoresinol diacetate. In drug development, acetylation is a common chemical modification to enhance the lipophilicity and bioavailability of a parent compound. It is plausible that this compound functions as a prodrug, which, upon administration, is hydrolyzed by endogenous esterases to release the biologically active (+)-pinoresinol. This guide, therefore, focuses on the well-documented mechanism of action of (+)-pinoresinol as the putative active metabolite of this compound.

Core Mechanisms of Action of (+)-Pinoresinol

(+)-Pinoresinol, a lignan found in various plants, including olive oil and sesame seeds, exhibits a range of pharmacological effects, primarily attributed to its anti-inflammatory, anticancer, and neuroprotective properties.[1][2] These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of (+)-pinoresinol are well-documented and are largely attributed to its ability to suppress key inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.

-

Inhibition of the NF-κB Signaling Pathway: (+)-Pinoresinol has been shown to be a potent inhibitor of the NF-κB pathway.[3] It can suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] Studies have demonstrated that pinoresinol can inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes such as those for TNF-α, IL-1β, and IL-6.[4][5]

-

Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. (+)-Pinoresinol has been observed to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38.[4][5] By inhibiting these kinases, pinoresinol can downregulate the production of pro-inflammatory mediators.

Anticancer Activity

(+)-Pinoresinol demonstrates cytotoxic, anti-proliferative, and pro-oxidant activities in various cancer cell lines, independent of their estrogen receptor status.[6][7]

-

Induction of Apoptosis and Cell Cycle Arrest: In human leukemia HL-60 cells, pinoresinol has been shown to inhibit proliferation and induce differentiation. This is associated with a block in the G0/G1 phase of the cell cycle and an upregulation of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1).[2] In breast cancer cells, it has been shown to induce apoptosis.[8]

-

Pro-oxidant Activity in Cancer Cells: While possessing antioxidant properties in normal cells, (+)-pinoresinol can act as a pro-oxidant in tumor cells, contributing to its cytotoxic effects.[7][9]

Neuroprotective Effects

(+)-Pinoresinol has shown promise in ameliorating neurodegenerative conditions.

-

Cholinergic System Modulation: It has been found to ameliorate memory impairment in models of cholinergic dysfunction by inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1] This leads to an increase in acetylcholine levels in the synaptic cleft, which is beneficial for cognitive function.

-

Calcium Influx: Studies have also indicated that pinoresinol can facilitate calcium influx into neuronal cells, which may play a role in its neuroprotective effects and its ability to facilitate hippocampal long-term potentiation, a cellular model for learning and memory.[1]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of (+)-pinoresinol from various studies.

| Cell Line | Assay | IC50 Value | Reference |

| SkBr3 (Breast Cancer) | MTT Assay (48h) | 575 µM | [8] |

| Fibroblast (Normal) | MTT Assay (48h) | >575 µM (viability ~49%) | [8] |

| HEK-293 (Normal) | MTT Assay (48h) | >575 µM (viability ~49%) | [8] |

Table 1: Cytotoxicity of (+)-Pinoresinol

| Cell Line | Treatment | Effect | Concentration | Reference |

| LPS-stimulated Macrophages | Pro-inflammatory Cytokine Secretion (TNF-α, IL-6, IL-1β) | Significant Decrease | 40 µg/mL | [5] |

| LPS-stimulated Macrophages | ROS Generation | Inhibition | 40 µg/mL | [5] |

| IL-1β-stimulated Caco-2 cells | IL-6 Secretion | 65% reduction (confluent), 30% reduction (differentiated) | Not specified | [3] |

| IL-1β-stimulated Caco-2 cells | COX-2-derived Prostaglandin E2 | 62% reduction (confluent) | Not specified | [3] |

Table 2: Anti-inflammatory Effects of (+)-Pinoresinol

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is based on methodologies described for assessing the cytotoxic effects of (+)-pinoresinol.[8]

-

Cell Seeding: Seed cells (e.g., SkBr3, HEK-293, fibroblasts) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of (+)-pinoresinol (or a vehicle control) for 24 and 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Cytokine Measurement (ELISA)

This protocol is based on methods used to quantify the anti-inflammatory effects of (+)-pinoresinol.[5]

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in appropriate media. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of (+)-pinoresinol for a specified time.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of cytokines in the samples.

Western Blot Analysis for Signaling Proteins

This protocol is adapted from studies investigating the effects of (+)-pinoresinol on signaling pathways.[5]

-

Cell Lysis: After treatment with (+)-pinoresinol and/or an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK1/2, phospho-p38, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

Caption: Anti-inflammatory mechanism of (+)-Pinoresinol via inhibition of MAPK and NF-κB pathways.

Caption: General experimental workflow for studying the biological activity of (+)-Pinoresinol.

References

- 1. The effects of pinoresinol on cholinergic dysfunction-induced memory impairments and synaptic plasticity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Bioactivity Screening of (+)-Pinoresinol and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-Pinoresinol, a lignan found in various plants, including olive oil and sesame seeds, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the in vitro bioactivity of (+)-pinoresinol and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols for key bioassays are provided, alongside structured data tables for quantitative comparison. Furthermore, this document employs Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a valuable resource for researchers investigating the therapeutic potential of this natural compound.

In Vitro Bioactivities of (+)-Pinoresinol

Anticancer Activity

(+)-Pinoresinol has demonstrated notable cytotoxic and anti-proliferative effects across various cancer cell lines, independent of their estrogen receptor (ER) status.[1][4][5] Studies have shown its efficacy in both ER-negative (MDA-MB-231) and ER-positive (MCF7) breast cancer cells.[1][4] The mechanism of action appears to involve the induction of a pro-oxidant state within tumor cells, leading to cytotoxicity.[1][2][4][5] Interestingly, at similar concentrations, it exhibits significantly lower toxicity towards non-tumorigenic human mammary epithelial cells (MCF10A), suggesting a degree of selectivity and highlighting its potential as a chemopreventive agent.[1][4]

Table 1: Anticancer Activity of (+)-Pinoresinol

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (ER-) | Cytotoxicity | 0.001 - 1 µM | Significant increase in cell death (29% at 0.001 µM) | [1] |

| MCF7 (ER+) | Cytotoxicity | 0.001 - 1 µM | Significant increase in cell death (20% at 0.001 µM) | [1] |

| MCF10A | Cytotoxicity | 0.001 µM | Low cytotoxicity (10% cell death) | [1] |

| MCF7 (ER+) | Anti-proliferative | 10 µM | Inhibition of proliferation | [1] |

| HL-60 (Leukemia) | Anti-proliferative | Not specified | Inhibition of proliferation | [3] |

| Colon Cancer Cells | Anti-proliferative | Not specified | Attenuation of progression, cell cycle arrest, apoptosis | [3] |

Anti-inflammatory Properties

(+)-Pinoresinol exhibits potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.[6][7] In studies using human intestinal Caco-2 cells stimulated with IL-1β, pinoresinol significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and macrophage chemoattractant protein-1 (MCP-1).[6] It also inhibited the production of cyclooxygenase-2 (COX-2)-derived prostaglandin E2 (PGE2).[6] This suppression of inflammatory mediators is linked to its ability to decrease NF-κB activity.[6] Furthermore, in peripheral blood mononuclear cells (PBMCs), pinoresinol has been shown to downregulate the secretion of TNF-α.[8]

Table 2: Anti-inflammatory Activity of (+)-Pinoresinol

| Cell Model | Inflammatory Stimulus | Measured Mediator | Effect | Reference |

| Caco-2 cells | IL-1β | IL-6 | 65% reduction (confluent cells), 30% reduction (differentiated cells) | [6] |

| Caco-2 cells | IL-1β | COX-2 derived PGE2 | 62% reduction (confluent cells) | [6] |

| Caco-2 cells | IL-1β | MCP-1 | Dose-dependent decrease | [6] |

| Caco-2 cells | IL-1β | NF-κB activity | Dose-dependent decrease | [6] |

| PBMCs | LPS | TNF-α | Significant reduction | [8] |

Antioxidant Capacity

The antioxidant properties of (+)-pinoresinol have been well-documented through various in vitro assays.[2][9] It demonstrates significant radical scavenging activity against both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.[5][10][11] In the DPPH assay, pinoresinol showed a dose-dependent scavenging effect.[10] Beyond direct radical scavenging, it also helps prevent DNA damage associated with oxidative stress in non-tumorigenic cells.[4][5]

Table 3: Antioxidant Activity of (+)-Pinoresinol and its Derivatives

| Assay | Compound | Result | Reference |

| DPPH Radical Scavenging | (+)-Pinoresinol | 50% Radical Scavenging Activity (RSA) at 69 µM | [10] |

| ABTS Radical Scavenging | Pinoresinol-4-O-β-D-glucopyranoside | 1091.3 µmol/g (Ascorbic acid equivalent) | [11] |

| Ferric Reducing Antioxidant Power (FRAP) | Pinoresinol-4-O-β-D-glucopyranoside | 418.47 µmol/g (Ascorbic acid equivalent) | [11] |

Neuroprotective Effects

The diglucoside derivative of pinoresinol, in particular, has shown promising neuroprotective activities. It has been found to attenuate neuroinflammation, apoptosis, and oxidative stress in animal models of Alzheimer's disease and brain injury induced by ischemia/reperfusion.[12][13][14] The mechanisms underlying these effects involve the modulation of key signaling pathways. Pinoresinol diglucoside can inhibit the TLR4/NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[13][14] Concurrently, it promotes the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thus combating oxidative stress.[12][13][14]

Table 4: Neuroprotective Bioactivities of Pinoresinol Derivatives

| Model | Compound | Effect | Signaling Pathway | Reference |

| Aβ1-42 induced AD mice | Pinoresinol diglucoside | Attenuated neuroinflammation, apoptosis, and oxidative stress | TLR4/NF-κB ↓, Nrf2/HO-1 ↑ | [13][14] |

| Ischemia/Reperfusion brain injury mice | Pinoresinol diglucoside | Reduced inflammation and oxidative stress | NF-κB ↓, Nrf2/HO-1 ↑ | [12] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[17]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of (+)-Pinoresinol diacetate or the vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15][16] Mix thoroughly by gentle shaking or pipetting.[19]

-

Absorbance Measurement: Measure the optical density (OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[15][16] A reference wavelength of >650 nm can be used to reduce background noise.[17]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[20] The stable DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to a pale yellow, which is measured spectrophotometrically.[21][22]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[21] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[21]

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[21]

-

Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the sample or standard to an equal volume of the DPPH working solution.[21] Include a blank control containing only the solvent and DPPH solution.[21]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[21]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[21]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Anti-inflammatory Potential: Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS, an enzyme family that produces nitric oxide (NO), a key signaling molecule in inflammation. Since NO is rapidly oxidized to nitrite (NO₂) and nitrate (NO₃), NOS activity can be quantified by measuring these stable end products, often using the Griess reagent.[23][24]

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols. If necessary, deproteinize the samples.

-

NOS Reaction:

-

Nitrate Reduction (if necessary): Some kits include a step to convert nitrate to nitrite using nitrate reductase to measure total NO production.

-

NO Detection (Griess Reaction):

-

Absorbance Measurement: Measure the absorbance of the colored azo dye product at 540-570 nm.[24][25]

-

Data Analysis: Quantify the nitrite concentration by comparing the sample absorbance to a standard curve prepared with known concentrations of sodium nitrite. Calculate NOS activity based on the amount of nitrite produced per unit time per amount of protein.

Modulation of Key Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[26][27][28] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[29][30] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[29][30] (+)-Pinoresinol has been shown to exert its anti-inflammatory effects by inhibiting this pathway, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.[6][7]

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1). Pinoresinol derivatives have been shown to activate this pathway, enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage, which is a key component of its neuroprotective effects.[12][13][14]

Conclusion

The in vitro evidence strongly supports the multifaceted bioactivity of (+)-pinoresinol and its derivatives. Its ability to selectively induce cytotoxicity in cancer cells, potently suppress key inflammatory pathways, exhibit robust antioxidant activity, and provide neuroprotection highlights its significant therapeutic potential. The detailed protocols and consolidated data presented in this guide serve as a foundational resource for researchers aiming to further explore the mechanisms of action of this compound and develop it as a lead compound for applications in oncology, inflammatory diseases, and neurodegenerative disorders. Further investigation into the structure-activity relationship of its various derivatives is warranted to optimize its pharmacological profile.

References

- 1. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. bioassaysys.com [bioassaysys.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. abcam.com [abcam.com]

- 26. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. commerce.bio-rad.com [commerce.bio-rad.com]

- 29. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 30. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

The Discovery and Historical Research of (+)-Pinoresinol Diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pinoresinol, a key dietary lignan, has been the subject of extensive research since its discovery, owing to its significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its diacetate derivative, (+)-pinoresinol diacetate, has been synthesized and characterized as part of the broader effort to understand the structure and reactivity of pinoresinol. This technical guide provides a comprehensive overview of the discovery, historical research, and experimental protocols related to (+)-pinoresinol and its diacetate. It includes detailed methodologies for extraction, synthesis, and characterization, as well as an exploration of the signaling pathways influenced by pinoresinol.

Discovery and Historical Context

The journey of (+)-pinoresinol research began with its isolation from various plant sources. It is a furofuran-type lignan, structurally defined as two coniferyl alcohol units linked at the β-β' carbons.

1.1. Initial Isolation and Structural Elucidation of (+)-Pinoresinol

(+)-Pinoresinol was first discovered in plants of the Forsythia genus. A key breakthrough in understanding its biosynthesis was the discovery of the first dirigent protein in Forsythia intermedia. This protein was found to guide the stereoselective biosynthesis of (+)-pinoresinol from coniferyl alcohol monomers[1].

Early structural elucidation work on pinoresinol and other lignans was pioneered by chemists like Haworth and Freudenberg, who developed methods for methylation and other derivatizations to determine the structure of complex natural products.

1.2. This compound

The diacetate derivative of (+)-pinoresinol, while not a naturally occurring compound, has been synthesized for characterization purposes. The acetylation of the two phenolic hydroxyl groups of pinoresinol yields this compound. The crystal structure of a monoclinic form of this compound was determined in 2002, providing detailed insights into its three-dimensional conformation.

Experimental Protocols

This section provides detailed methodologies for the extraction of (+)-pinoresinol from plant sources and a general procedure for its acetylation to form this compound.

2.1. Historical Extraction of (+)-Pinoresinol from Forsythia suspensa

This protocol is based on early twentieth-century methods for lignan isolation.

Materials:

-

Dried stems of Forsythia suspensa

-

Methanol

-

Water

-

Ethyl acetate

-

Silica gel for chromatography

Procedure:

-

Grinding and Extraction: The dried and ground plant material is extracted with a mixture of methanol and water (e.g., 80:20 v/v) at room temperature for an extended period (e.g., 48 hours), often with occasional shaking. The extraction is typically repeated with fresh solvent to ensure maximum yield.

-

Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For example, it can be dissolved in a water-methanol mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The aqueous-methanolic phase is then partitioned against a solvent of intermediate polarity, such as ethyl acetate, to extract the lignans.

-

Chromatographic Purification: The ethyl acetate fraction is concentrated and then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing pure (+)-pinoresinol are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., ethanol/n-hexanes) to yield pure (+)-pinoresinol.

2.2. Synthesis of this compound

This is a general method for the acetylation of phenols, which would have been applicable in early syntheses.

Materials:

-

(+)-Pinoresinol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: (+)-Pinoresinol is dissolved in a mixture of pyridine and acetic anhydride. The reaction is typically carried out at room temperature and stirred for several hours.

-

Work-up: The reaction mixture is poured into ice-cold dilute hydrochloric acid to neutralize the pyridine. The aqueous layer is then extracted with diethyl ether.

-

Washing: The ether extract is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: The ether layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound.

Quantitative Data

The following tables summarize key quantitative data for (+)-pinoresinol and a modern synthesis of a related brominated derivative. Historical quantitative data for the diacetate is scarce in the readily available literature.

Table 1: Physicochemical Properties of Pinoresinol and Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| (+)-Pinoresinol | C₂₀H₂₂O₆ | 358.38 | 113.5–114.5[2] |

| 5,5′-Bromopinoresinol | C₂₀H₂₀Br₂O₆ | 516.18 | 210.2–211.5[2][3] |

| Ethyl 5-bromoferulate acetate | C₁₄H₁₅BrO₅ | 343.17 | 104.5–106.0[2][3] |

Table 2: Yields from a Modern Synthesis of Pinoresinol via a Brominated Intermediate

| Reaction Step | Product | Starting Material | Yield (%) |

| Acetylation | 5-Bromovanillin acetate | 5-Bromovanillin | ~100[2] |

| Horner-Wadsworth-Emmons | Ethyl 5-bromoferulate acetate | 5-Bromovanillin acetate | 70.9 (crystalline)[2][3] |

| Radical Coupling | 5,5′-Bromopinoresinol | 5-Bromoconiferyl alcohol | 24.6 (isolated crystalline)[2] |

| Debromination | Pinoresinol | 5,5′-Bromopinoresinol | ~100[2] |

Signaling Pathways

(+)-Pinoresinol has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

4.1. NF-κB Signaling Pathway

Pinoresinol has been reported to inhibit the NF-κB signaling pathway. It can reduce the phosphorylation of IKK and IκB-α, and subsequently inhibit the degradation of IκB-α. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

4.2. JAK-STAT Signaling Pathway

In addition to the NF-κB pathway, pinoresinol can also attenuate the JAK-STAT signaling cascade, which is often co-activated with NF-κB in inflammatory responses. By inhibiting this pathway, pinoresinol further reduces the expression of inflammatory mediators.

Conclusion